3-Methyl-1-[(piperidin-3-yl)methyl]urea
CAS No.:
Cat. No.: VC17711345
Molecular Formula: C8H17N3O
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17N3O |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | 1-methyl-3-(piperidin-3-ylmethyl)urea |
| Standard InChI | InChI=1S/C8H17N3O/c1-9-8(12)11-6-7-3-2-4-10-5-7/h7,10H,2-6H2,1H3,(H2,9,11,12) |
| Standard InChI Key | ALHLONHYYTZJDI-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)NCC1CCCNC1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-methyl-3-(piperidin-3-ylmethyl)urea, reflects its core structure: a piperidine ring (a six-membered amine heterocycle) with a methylurea substituent at the 3-position . The urea moiety () is linked to the piperidine via a methylene bridge, creating a conformationally flexible scaffold. Key stereochemical features arise from the chiral center at the piperidine’s 3-position, though commercial samples are often supplied as racemic mixtures .
Physicochemical Profile
Experimental data reveal a logP value of 4.95, indicating moderate lipophilicity conducive to membrane permeability . The polar surface area (36.9 Ų) and hydrogen-bonding capacity (2 donors, 3 acceptors) suggest moderate aqueous solubility, which is enhanced in its hydrochloride salt form . Thermodynamic stability is inferred from its synthetic compatibility with diverse solvents, including water and organic media.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 171.24 g/mol | |
| logP | 4.95 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Polar Surface Area | 36.9 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
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Reductive Amination: Piperidin-3-ylmethanamine is reacted with methyl isocyanate in the presence of a reducing agent like sodium borohydride () to form the urea linkage .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving solubility for biological assays .
Alternative routes involve nucleophilic substitution at the piperidine nitrogen using preformed urea intermediates . Reaction yields exceed 90% under optimized conditions, with purity confirmed via HPLC (>95%) .
Chemical Modifications
The compound undergoes characteristic urea reactions:
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Hydrolysis: In acidic or basic conditions, the urea bond cleaves to yield piperidin-3-ylmethanamine and methylamine.
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Substitution: The piperidine nitrogen participates in alkylation or acylation reactions, enabling side-chain diversification .
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Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, forming N-oxide derivatives.
Mechanistic Insights and Biological Activity
Putative Targets
While the exact mechanism remains under investigation, structural analogs exhibit affinity for:
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Enzyme Inhibition: Urea derivatives often target proteases or kinases by mimicking peptide bonds .
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Receptor Modulation: Piperidine-containing compounds frequently interact with G-protein-coupled receptors (GPCRs), such as adrenergic or opioid receptors .
Pharmacokinetic Considerations
The hydrochloride salt’s enhanced solubility () suggests suitability for oral administration . Metabolic stability studies are pending, but in silico predictions indicate susceptibility to hepatic CYP450-mediated oxidation.
Analytical Characterization
Spectroscopic Data
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NMR: -NMR (DMSO-) reveals peaks at δ 1.39 (piperidine CH), 2.37 (N-CH-), and 3.86 (urea NH) .
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Mass Spectrometry: ESI-MS shows a predominant [M+H] ion at m/z 172.1, consistent with the molecular weight.
Comparative Analysis with Related Urea Derivatives
Structural Analogues
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N-(2-Ethylphenyl)-N'-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methyl)urea: This analog (MW 365.52 g/mol) features extended aromaticity, increasing logP to 4.95 but reducing solubility .
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Cyclophilin Inhibitors: Urea derivatives with similar piperidine scaffolds demonstrate nanomolar affinity for cyclophilins, suggesting potential immunosuppressive applications .
Table 2: Comparative Properties of Urea Derivatives
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